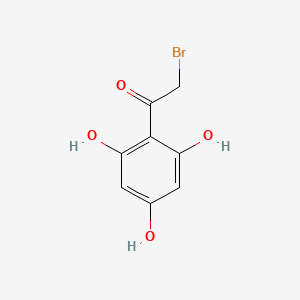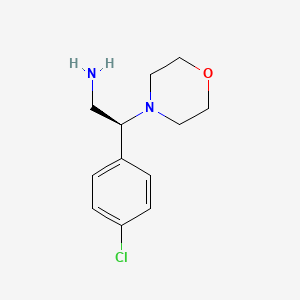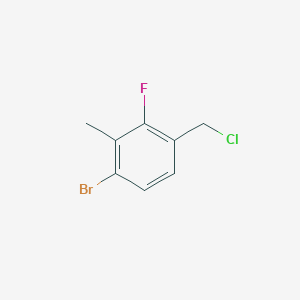
6-chloro-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1H-indole-4-carbonitrile is an organic compound with the molecular formula C9H5ClN2. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chlorine atom at the 6-position and a cyano group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-chloro-1H-indole-4-carbonitrile typically begins with commercially available indole derivatives.
Chlorination: The indole is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.
Cyanation: The chlorinated indole is then subjected to cyanation. This can be achieved using reagents like copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to yield indolines.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substituted Indoles: Products with various functional groups replacing the chlorine atom.
Indole-2,3-diones: Oxidized products with potential biological activity.
Indolines: Reduced products that can serve as intermediates in further synthetic transformations.
Aplicaciones Científicas De Investigación
Chemistry
6-chloro-1H-indole-4-carbonitrile is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound serves as a precursor for the synthesis of bioactive molecules. Indole derivatives are known for their roles in cell signaling and as enzyme inhibitors.
Medicine
The compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-chloro-1H-indole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-chloroindole: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-cyanoindole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-chloro-1H-indole-4-carbonitrile: Chlorine atom at a different position, leading to different chemical properties and reactivity.
Uniqueness
6-chloro-1H-indole-4-carbonitrile’s combination of a chlorine atom and a cyano group at specific positions makes it a unique scaffold for the synthesis of complex molecules. Its reactivity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H5ClN2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
6-chloro-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H |
Clave InChI |
DBKFZHZEWZMVEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC(=CC(=C21)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)




![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)


![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)


